2-(3-Chlorophenyl)ethanol

Catalog No.
S1894382
CAS No.
5182-44-5
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)ethanol

This meta-chlorinated phenethyl alcohol resolves regioselectivity in API synthesis where isomeric 2-(4-chlorophenyl)ethanol yields the wrong 7-chloro regioisomer instead of 6-chloro.

  • Enables synthesis of 6-chloro-tetralones and TAAR agonists by ensuring correct meta-substitution.
  • Density 1.181 g/mL expedites phase separation in continuous flow and biphasic workups.
  • Lipophilic chlorine improves metabolic stability and target binding vs. unsubstituted phenethyl alcohol.

CAS Number

5182-44-5

Product Name

2-(3-Chlorophenyl)ethanol

IUPAC Name

2-(3-chlorophenyl)ethanol

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2

InChI Key

NDWAVJKRSASRPH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)CCO

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCO

The exact mass of the compound 2-(3-Chlorophenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-(3-Chlorophenyl)ethanol, 3-Chlorophenethyl alcohol, m-Chlorophenethyl alcohol, 2-(m-Chlorophenyl)ethanol, 3-Chlorobenzeneethanol

Purity

≥98%

Package Size

5 g

2-(3-Chlorophenyl)ethanol (CAS 5182-44-5) is a halogenated aromatic building block widely utilized in organic synthesis, pharmaceutical manufacturing, and agrochemical development. Characterized as a clear, colorless to pale yellow liquid at room temperature, it possesses a density of 1.181 g/mL and a boiling point of 135-137 °C at 13 mmHg. The presence of the chlorine atom at the meta position of the phenyl ring fundamentally alters the compound's electronic distribution and steric profile compared to unsubstituted phenethyl alcohol. In industrial procurement, this compound is primarily sourced as a regioselective precursor for active pharmaceutical ingredients (APIs), where the exact positioning of the halogen is critical for target binding affinity and metabolic stability .

Research Fit

Meta-chloro regiochemistry defined for β3-AR agonist chiral intermediate synthesis
Supports enantioselective enzymatic reduction pathway documented in literature
Applied in CYP inhibition profiling and antimicrobial biofilm SAR screening studies

Substituting 2-(3-Chlorophenyl)ethanol with its positional isomers, such as 2-(4-Chlorophenyl)ethanol or 2-(2-Chlorophenyl)ethanol, is generally unfeasible in targeted synthesis. The meta-chloro substitution dictates specific directing effects during electrophilic aromatic substitution and intramolecular cyclization, determining the final architecture of fused-ring systems like tetralones or indanes. For instance, utilizing the 4-chloro isomer in cyclization pathways inevitably yields the 7-chloro-substituted derivative rather than the required 6-chloro regioisomer. Furthermore, the unsubstituted 2-phenylethanol lacks the deactivating and lipophilic properties imparted by the chlorine atom, leading to vastly different pharmacokinetic profiles in final drug candidates and distinct phase-separation behaviors during process workups.

Substitution Risk

Physicochemical Property Shift
Density, boiling point and lipophilicity differ markedly from ortho- and para-chloro isomers, altering reaction behavior and QC identity tests.
Synthetic Route Incompatibility
Ortho- and para-chloro analogs are not direct precursors for the same β3-AR agonist chiral intermediate; using them would require complete process redevelopment.
ADME Flag Variation
The meta isomer shows measurable CYP1A2 inhibition; non-chlorinated or differently substituted analogs may shift this early ADME profile.

Distillation and Thermal Processing Parameters

During purification and solvent removal, the boiling point of the precursor dictates the required thermal limits. 2-(3-Chlorophenyl)ethanol exhibits a boiling point of 135-137 °C at 13 mmHg, which is higher than the ortho-substituted analog 2-(2-Chlorophenyl)ethanol (130 °C at 12.5 mmHg) . This difference requires specific adjustments to vacuum distillation parameters during scale-up.

Evidence DimensionBoiling Point under vacuum
Target Compound Data135-137 °C at 13 mmHg
Comparator Or Baseline130 °C at 12.5 mmHg (2-(2-Chlorophenyl)ethanol)
Quantified Difference+5 to +7 °C higher boiling point
ConditionsVacuum distillation at ~13 mmHg

Dictates the energy requirements and thermal stability limits required during vacuum distillation and purification scale-up.

Isomer Density
Head-to-head
1.181 vs 1.157 g·mL⁻¹ Δ +0.024 (+2.1%)
Enables orthogonal identity check via density measurement
Detectable with standard benchtop densitometer

Volumetric Dosing and Phase Separation Density

The addition of the meta-chloro group significantly alters the physical density of the liquid compared to the unsubstituted baseline. 2-(3-Chlorophenyl)ethanol has a density of 1.181 g/mL at 25 °C, representing an approximate 16% increase over unsubstituted 2-phenylethanol (1.020 g/mL) . This higher density impacts phase inversion dynamics during aqueous-organic extractions .

Evidence DimensionLiquid Density at 20-25 °C
Target Compound Data1.181 g/mL
Comparator Or Baseline1.020 g/mL (Unsubstituted 2-phenylethanol)
Quantified Difference~16% increase in density
ConditionsStandard ambient temperature and pressure

Crucial for calibrating volumetric dosing pumps and predicting phase inversion during aqueous-organic liquid-liquid extractions.

Biocatalytic Enantioselectivity
Cross-study
99.9% ee, 97.5% yield C. ontarioensis whole cells
Meta isomer is the required regioisomer for target β3-AR agonist intermediates
Ortho/para analogs not viable for same synthetic route

Regioselective Cyclization Outcomes

In the synthesis of fused bicyclic systems like tetralones, the position of the initial halogen strictly determines the final product architecture. Utilizing 2-(3-Chlorophenyl)ethanol as a precursor directs cyclization to yield 6-chloro (and 8-chloro) substituted systems, whereas the 2-(4-Chlorophenyl)ethanol isomer exclusively yields 7-chloro substituted systems [1]. This represents a complete divergence in structural outcome.

Evidence DimensionMajor Regioisomer in Fused-Ring Synthesis
Target Compound DataYields 6-chloro (and 8-chloro) substituted systems
Comparator Or BaselineYields 7-chloro substituted systems (2-(4-Chlorophenyl)ethanol)
Quantified Difference100% divergence in structural outcome
ConditionsIntramolecular cyclization of derived phenylalkanoic acids

Ensures the correct placement of the chlorine atom for downstream active pharmaceutical ingredients, preventing the formation of inactive off-target analogs.

CYP1A2 Inhibition
Class-level inference
1.4 µM IC₅₀ (HLM)
Early ADME flag for meta-chlorinated building block
Unsubstituted parent shows negligible inhibition; class-level comparison

Inline Quality Control via Refractive Index

For continuous manufacturing and inline purity monitoring, optical properties provide a reliable baseline. 2-(3-Chlorophenyl)ethanol possesses a refractive index of 1.549 (n20/D), which is measurably higher than the 1.532 refractive index of unsubstituted 2-phenylethanol . This shift allows for precise optical differentiation during flow chemistry processes .

Evidence DimensionRefractive Index (n20/D)
Target Compound Data1.549
Comparator Or Baseline1.532 (Unsubstituted 2-phenylethanol)
Quantified Difference+0.017 increase
ConditionsMeasured at 20 °C using the sodium D line

Provides a distinct, quantifiable optical baseline for inline purity monitoring and continuous manufacturing quality control.

Lipophilicity (logP)
Computed values
Meta 1.95 Ortho 1.87, Para 1.87
Small logP difference (~0.08) affects chromatographic retention and extraction
Isomer-specific reference standards recommended for method development
E. faecalis Biofilm
Screening assay
125 µM IC₅₀ (20 h)
Reported biofilm inhibition endpoint; para isomer ineffective at tested concentrations
Weak activity; SAR starting point
Commercial Purity & Supply
Supporting evidence
>98% GC purity Multiple global suppliers
Reliable procurement with documented identity (NMR)
Broader supplier base than ortho/para isomers

Precursor for Meta-Chloro API Synthesis

Procured for synthesizing 6-chloro-tetralones, trace amine-associated receptor (TAAR) agonists, and other specific pharmaceutical intermediates where the meta-chloro position is non-negotiable for target binding and metabolic stability [1].

Regioselective Building Block in Agrochemicals

Utilized in the development of novel pesticides and fungicides where the specific steric and electronic profile of the 3-chloro substitution directs subsequent electrophilic aromatic substitutions differently than the unsubstituted or 4-chloro analogs[2].

High-Density Organic Reactant in Biphasic Systems

Employed in specialized biphasic reaction systems where its higher density (1.181 g/mL) facilitates rapid phase separation during continuous flow manufacturing and liquid-liquid extraction workups [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
β3-AR agonist chiral intermediate synthesis
Meta-chloro regiochemistry required
Enantiomeric excess and synthetic yield review
CYP inhibition profiling (ADME/Tox)
Reported CYP1A2 inhibition flag
Structure-metabolism relationship evaluation
Isomer-specific chromatographic method development
Density and retention differentiation
Isomer resolution and identity confirmation
Antimicrobial biofilm SAR exploration
Reported biofilm inhibition activity
Potency improvement through derivatization studies

XLogP3

2.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

5182-44-5

Wikipedia

3-Chlorophenethyl alcohol
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

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